molecular formula C11H17NOS B13288364 3-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol

3-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol

Cat. No.: B13288364
M. Wt: 211.33 g/mol
InChI Key: KYPMTUKVINSNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol is an organic compound with the molecular formula C11H17NOS and a molecular weight of 211.32 g/mol . It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a propanol chain through an amino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol typically involves the reaction of 4-(methylsulfanyl)benzylamine with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbon atom bearing the chlorine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methylsulfanyl group enhances its reactivity and potential interactions with biological targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

3-[(4-methylsulfanylphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C11H17NOS/c1-14-11-5-3-10(4-6-11)9-12-7-2-8-13/h3-6,12-13H,2,7-9H2,1H3

InChI Key

KYPMTUKVINSNBT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CNCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.